N3-(1-cyanocyclopentyl)-N1-methyl-N1-phenylbenzene-1,3-dicarboxamide
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Overview
Description
The compound is a complex organic molecule. It contains a cyclopentyl group (a five-membered carbon ring) with a cyanide (-CN) substituent, two carboxamide groups (which include a carbonyl (C=O) and an amine (NH2)), and phenyl groups (aromatic six-membered carbon rings). The exact properties and uses of this specific compound are not available in the sources I found .
Chemical Reactions Analysis
Again, without specific information on the compound, it’s challenging to provide an accurate analysis of its chemical reactions. The reactivity of the compound would likely be influenced by the presence of the cyanide, carboxamide, and phenyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility. These properties can often be predicted based on the compound’s structure and the properties of similar compounds .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other compounds or systems, often in a biological context. Without specific information or research on “N3-(1-cyanocyclopentyl)-N1-methyl-N1-phenylbenzene-1,3-dicarboxamide”, it’s not possible to provide an accurate description of its mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-N-(1-cyanocyclopentyl)-3-N-methyl-3-N-phenylbenzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-24(18-10-3-2-4-11-18)20(26)17-9-7-8-16(14-17)19(25)23-21(15-22)12-5-6-13-21/h2-4,7-11,14H,5-6,12-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKVAGMAPHMCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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